2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione

Description

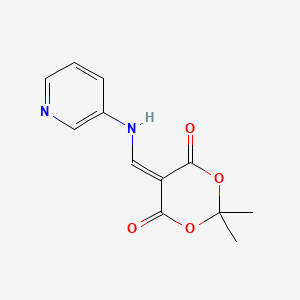

Chemical Structure and Properties 2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione (CAS: 25063-68-7) is a Meldrum’s acid derivative with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol . The compound features a central Meldrum’s acid core (1,3-dioxane-4,6-dione) substituted at the 5-position with a pyridin-3-ylamino-methylene group.

Synthesis and Stability

The compound is synthesized via condensation reactions, typically involving Meldrum’s acid and pyridin-3-ylamine derivatives under catalytic conditions. It requires storage in a dark, inert atmosphere at 2–8°C to prevent degradation .

Hazard Profile

The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation), necessitating careful handling .

Properties

IUPAC Name |

2,2-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-4-3-5-13-6-8/h3-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUHCJHZZJYTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CN=CC=C2)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with pyridine-3-amine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the methylene bridge between the dioxane and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Flow microreactor systems have been employed to streamline the synthesis process, allowing for better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various halogenated pyridine derivatives.

Scientific Research Applications

2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key Research Findings and Trends

Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., nitro, fluorine) enhance metabolic stability, while heterocyclic amines (e.g., pyridine, triazole) improve target specificity .

Synthetic Efficiency : Microwave and sonication methods reduce reaction times (e.g., 30 minutes for triazole derivatives vs. 6 hours for traditional reflux ).

Structural Insights : Crystal structures (e.g., ) reveal planar conformations stabilized by hydrogen bonding, critical for molecular interactions.

Safety Considerations: Pyridine-containing derivatives may pose higher toxicity risks (e.g., H302, H332 ) compared to non-aromatic analogues.

Biological Activity

2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione, also known by its CAS number 25063-68-7, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research studies.

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the pyridinyl group suggests potential interactions with enzymes or receptors involved in neurological and oncological pathways.

Anticancer Activity

Research indicates that this compound has demonstrated significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A-431 (epidermoid carcinoma) | < 10 | Induces apoptosis through caspase activation |

| U251 (glioblastoma) | 15 | Inhibits cell cycle progression |

| WM793 (melanoma) | 20 | Disrupts mitochondrial function |

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

Anticonvulsant Activity

In addition to its anticancer effects, this compound has shown promise in anticonvulsant activity. In a study involving animal models, it was found to significantly reduce seizure frequency and duration in induced seizures.

| Animal Model | Seizure Type | Effectiveness |

|---|---|---|

| Mouse | PTZ-induced seizures | 70% reduction in seizure duration |

| Rat | Maximal electroshock | Complete protection against seizures |

The anticonvulsant activity is attributed to modulation of neurotransmitter systems, particularly enhancing GABAergic transmission .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against human glioblastoma cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations. Molecular dynamics simulations revealed that the compound binds effectively to Bcl-2 protein, disrupting its anti-apoptotic function .

Case Study 2: Neurological Effects

In a controlled experiment assessing the anticonvulsant properties, the compound was administered to mice subjected to chemical seizure induction. Results showed a marked decrease in seizure severity compared to control groups, suggesting potential therapeutic applications in epilepsy management .

Q & A

Q. What are the key synthetic routes for preparing 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione?

The compound is synthesized via condensation reactions. A common method involves reacting Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with pyridin-3-ylamine derivatives in the presence of triethyl orthoformate or other carbonyl-activating agents. For example, analogous compounds are prepared by refluxing Meldrum’s acid with aromatic amines in ethanol or using microwave-assisted condensation with catalysts like alumina . Yield optimization often requires stoichiometric control of reagents (e.g., 1:1.2 molar ratio of amine to Meldrum’s acid) and reaction times of 30–60 minutes under reflux .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR : H and C NMR are critical for confirming the presence of the pyridinylamino-methylene moiety. Key signals include the methyl groups (δ ~1.7 ppm in H NMR) and the carbonyl carbons (δ ~160–170 ppm in C NMR) .

- X-ray diffraction : Single-crystal X-ray analysis reveals planar conformations and intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the structure). For example, the dioxane ring adopts a half-boat conformation, with deviations of ~0.46 Å from planarity . SHELX software is widely used for refinement, achieving R-factors <0.05 for high-quality datasets .

Q. How does this compound serve as an intermediate in medicinal chemistry?

It is a precursor for synthesizing 4(1H)-quinolone derivatives via thermolysis. The pyridinylamino-methylene group undergoes cyclization upon heating (150–200°C), forming quinolone scaffolds with potential antitumor, antimalarial, or ATPase-inhibiting activity .

Advanced Research Questions

Q. What challenges arise in resolving conformational ambiguities during X-ray analysis?

The compound’s flexibility introduces complexities:

- Dihedral angles : The pyridinylamino-methylene unit forms a dihedral angle of ~8° with the dioxane ring, requiring high-resolution data (<1.0 Å) to resolve .

- Hydrogen bonding : Intramolecular N–H⋯O bonds (e.g., N–H = 0.90 Å) influence planarity but may lead to disordered H-atom positions. Refinement strategies include free refinement of NH protons and riding models for CH groups .

- Thermal motion : Low-temperature data collection (e.g., 153 K) minimizes thermal displacement errors in the dioxane ring .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Catalyst selection : Base catalysts like DBU (1,8-diazabicycloundec-7-ene) enhance reactivity in sonication-assisted reactions, particularly for sterically hindered aldehydes .

- Solvent systems : Polar aprotic solvents (e.g., acetone or DMF) improve solubility of aromatic amines. For example, ethanol suspensions at 363 K yield crystalline intermediates suitable for recrystallization .

- Microwave irradiation : Reduces reaction times from hours to minutes (e.g., 10 minutes vs. 2 hours) while maintaining yields >80% .

Q. What methodologies are used to evaluate biological activity in quinolone derivatives?

- Antitumor assays : Derivatives are screened against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. For example, brominated analogs (e.g., 6-bromoindole derivatives) show IC values <10 µM .

- Structure-activity relationship (SAR) : Modifications at the pyridinylamino group (e.g., halogenation or methoxy substitution) are correlated with activity. Computational docking studies (e.g., AutoDock Vina) predict binding to targets like topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.